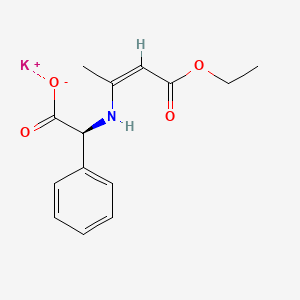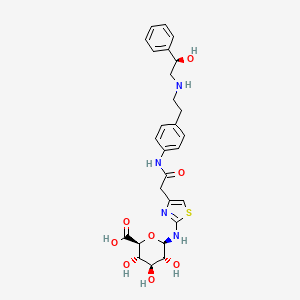
trans-Bifenthrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Bifenthrin is the trans-isomer of Bifenthrin, which is a third-generation synthetic pyrethroid insecticide . It is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer .
Synthesis Analysis
The synthesis of Bifenthrin involves various steps and methods. The validation of the test procedure for the quantitative determination of bifenthrin contents in the emulsifiable concentrate and measurement of uncertainty was determined by gas chromatography with a flame ionization detector (FID) .Molecular Structure Analysis
The molecular formula of trans-Bifenthrin is C23H22ClF3O2 . It is a mixture of the E- and the Z-isomer and can be present as a cis-isomer and a trans-isomer .Chemical Reactions Analysis
Bifenthrin is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer . The main metabolite, 4’-OH-bifenthrin, is always found in amounts generally lower than 10% of TRR, other metabolites such as TFP acid, biphenyl alcohol or biphenyl acid mostly occurred in traces only .Physical And Chemical Properties Analysis
Trans-Bifenthrin is a colourless to pale yellow oil to solid. It is soluble in Chloroform (Slightly), Methanol (Slightly). Its boiling point is 453.2±45.0°C at 760 mmHg and melting point is 76-78°C. Its density is 1.262±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Toxicity and Environmental Fate
- Environmental Impact and Toxicity: Bifenthrin, a chiral synthetic pyrethroid insecticide, exhibits high acute lethal toxicity to aquatic species and contributes significantly to the toxicity of insecticides in waters. It also causes sublethal toxic effects on various non-target organisms, including developmental toxicity, neurobehavioral toxicity, oxidative damage, immune toxicity, and endocrine disrupting effects. The fate of bifenthrin in the environment, its interactions with biological systems, and the toxic effects of its main metabolites have been studied extensively. These effects include endocrine disruption and immunotoxicity, indicating the compound's broad environmental and health impacts (Yang, Wu, & Wang, 2018).
Applications Beyond Pesticide Use
- Insecticide-Treated Clothes: Insecticide-treated clothing, using active ingredients like bifenthrin, has been employed for personal protection against bites from various arthropods, including ticks, chigger mites, sandflies, and mosquitoes. This approach has shown varying degrees of protection against pathogen transmission, such as malaria and leishmaniasis, highlighting an important application in public health. The effectiveness and safety of such clothing, as well as emerging technologies to prolong insecticide activity on fabric, offer promising avenues for disease prevention (Banks, Murray, Wilder-Smith, & Logan, 2014).
Safety And Hazards
Bifenthrin is harmful if absorbed through skin. It can cause tingling, itching, burning, or numbness on the affected area. When inhaled, it can irritate the nose, throat, and lungs. Moreover, when large amounts of bifenthrin are ingested, it can cause sore throat, nausea, abdominal pain, and vomiting almost immediately . It is highly toxic to fish and small aquatic organisms .
Direcciones Futuras
There is a drastic re-emergence of interest in the use of plant-derived compounds, called allelochemicals . Bifenthrin, which lacks the common structural moiety of most pyrethroids, diverged from the other pyrethroids tested in terms of both binding affinity to key P450s and depletion by P450s . There is also a study on improving the diffusion and adhesion of bifenthrin droplets on the surface of tea leaves at different growth stages .
Propiedades
Número CAS |
83322-02-5 |
|---|---|
Nombre del producto |
trans-Bifenthrin |
Fórmula molecular |
C₂₃H₂₂ClF₃O₂ |
Peso molecular |
422.87 |
Sinónimos |
trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



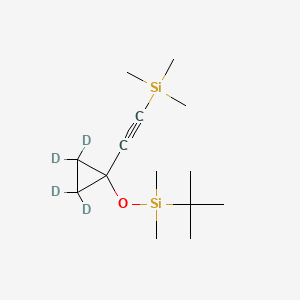
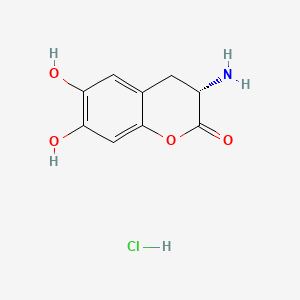
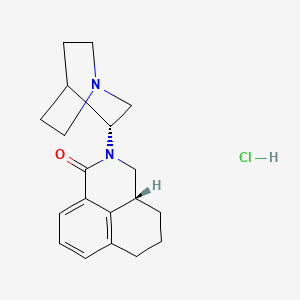
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
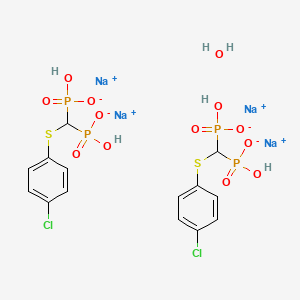

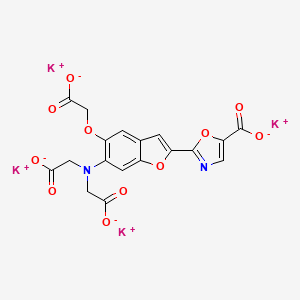
![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
